7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one is a heterocyclic organic compound belonging to the tetrahydroisoquinoline family. It features a hydroxyl group at the 7th position and a ketone group at the 3rd position of the tetrahydroisoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-(chloromethyl)-5-methoxy-pyridine and 7-Hydroxy-2,4-dihydro-1H-isoquinolin-3-one in the presence of potassium carbonate in dimethylformamide (DMF) as a solvent .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Introduction of various substituents at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines, quinones, and tetrahydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity, interact with DNA, and influence cellular signaling pathways. These interactions can lead to various biological effects, including neuroprotection, anti-inflammatory responses, and anticancer activity .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the hydroxyl and ketone groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at positions 6 and 7, exhibiting different biological activities.
Uniqueness: 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its hydroxyl and ketone groups enable unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
7-hydroxy-2,4-dihydro-1H-isoquinolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-2-1-6-4-9(12)10-5-7(6)3-8/h1-3,11H,4-5H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFLZARQIWIXNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.